![molecular formula C32H23O2P B12905444 8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol CAS No. 181130-03-0](/img/structure/B12905444.png)
8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide is an organophosphorus compound known for its unique structural properties and versatile applications in various fields of science and industry. This compound features a binaphthyl backbone with a hydroxyl group and a diphenylphosphine oxide moiety, making it a valuable ligand in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide typically involves the following steps:
Starting Materials: The synthesis begins with ®-(+)-1,1’-bi-2-naphthol and diphenylphosphine oxide.
Reaction Conditions: The reaction is carried out in a dry, nitrogen-flushed environment to prevent moisture interference. The reagents are dissolved in dichloromethane and cooled to 0°C.
Catalysts and Reagents: Trifluoromethanesulfonic anhydride and pyridine are added to the mixture, followed by the addition of diphenylphosphine oxide, palladium acetate, and 1,4-bis(diphenylphosphino)butane (dppb) as catalysts.
Reaction Time: The mixture is heated to 100°C and stirred for 12 hours.
Purification: The product is purified using silica gel column chromatography with ethyl acetate as the eluant.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAH) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted phosphine oxides and phosphines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide has numerous applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, facilitating the formation of metal complexes used in catalysis.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is involved in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components
Mécanisme D'action
The mechanism of action of (8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, rhodium, and ruthenium, which are essential for the catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Diphenylphosphino-2’-methoxy-1,1’-binaphthyl
- 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
Uniqueness
(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide is unique due to its hydroxyl group, which enhances its solubility and reactivity compared to other similar compounds. This structural feature allows for more versatile applications in both homogeneous and heterogeneous catalysis .
Propriétés
Numéro CAS |
181130-03-0 |
|---|---|
Formule moléculaire |
C32H23O2P |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
8-(8-diphenylphosphorylnaphthalen-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C32H23O2P/c33-29-21-9-13-23-11-7-19-27(31(23)29)28-20-8-12-24-14-10-22-30(32(24)28)35(34,25-15-3-1-4-16-25)26-17-5-2-6-18-26/h1-22,33H |
Clé InChI |
LFECSAGJDLWJMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)C5=CC=CC6=C5C(=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



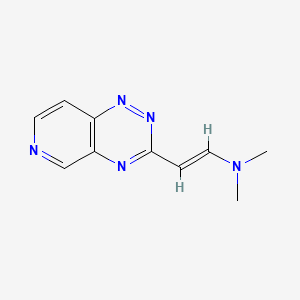

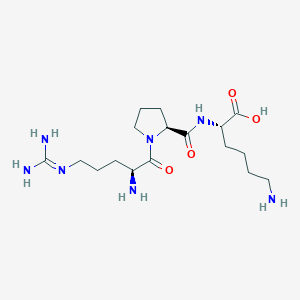
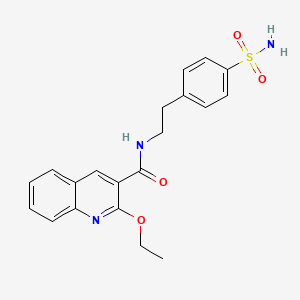
![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)
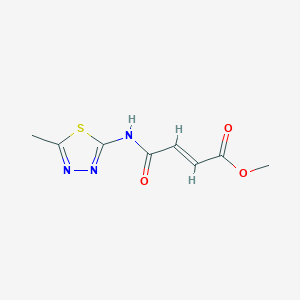
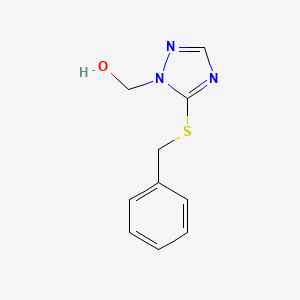
![5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12905389.png)
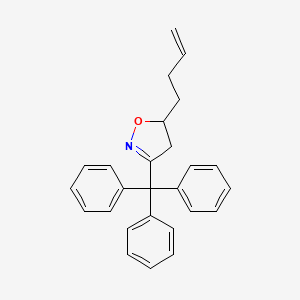

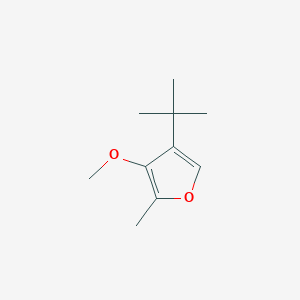
![Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate](/img/structure/B12905413.png)
